Structural Divergence from Leading Pyridazinone MAO-B Inhibitors: Absence of Sulfonamide Motif
The target compound incorporates a 4-iodobenzamide moiety linked via an ethylene spacer to the pyridazinone N1 position. In contrast, the most potent pyridazinone MAO-B inhibitors reported by Osmaniye et al. (2022) feature benzenesulfonamide or morpholino substituents [1]. For example, compound TR16 (IC50 = 0.17 µM against MAO-B) carries a para-chlorobenzenesulfonamide group, and TR2 (IC50 = 0.27 µM) has a similar sulfonamide motif. The target compound lacks the sulfonamide hydrogen-bond acceptor/donor functionality entirely, replacing it with an amide linkage to a 4-iodophenyl ring. No direct MAO-B inhibition data for the target compound are available in the public domain; however, the structural divergence suggests a distinct binding mode and selectivity profile compared to the sulfonamide series, which achieved selectivity indices (MAO-B/MAO-A) of 84.96 (TR2) and >235.29 (TR16) [1].
| Evidence Dimension | Structural motif at pyridazinone N1 position; biochemical activity |
|---|---|
| Target Compound Data | N1-ethylene-4-iodobenzamide; no MAO-B IC50 available |
| Comparator Or Baseline | TR16 (N1-phenylpiperazine-sulfonamide) and TR2 (N1-phenylpiperazine-sulfonamide) from Osmaniye et al. 2022; TR16 MAO-B IC50 = 0.17 µM, TR2 MAO-B IC50 = 0.27 µM. Selectivity Index (SI) for MAO-B: TR2 = 84.96, TR16 > 235.29. |
| Quantified Difference | Cannot be calculated; target compound lacks biochemical data. Structural motif differs fundamentally (iodobenzamide vs. sulfonamide). |
| Conditions | Human MAO-A and MAO-B inhibition assays; fluorometric method (Osmaniye et al. 2022). |
Why This Matters
This matters for scientific selection because the replacement of a sulfonamide with an iodobenzamide creates a new chemotype that may address different patent space and offer alternative selectivity or pharmacokinetic properties, though experimental validation is required.
- [1] Osmaniye, D., et al. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules 2022, 27(12), 3801. View Source
